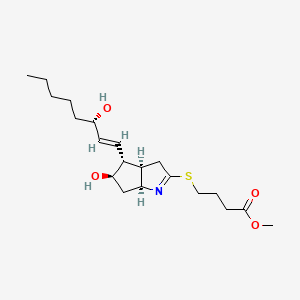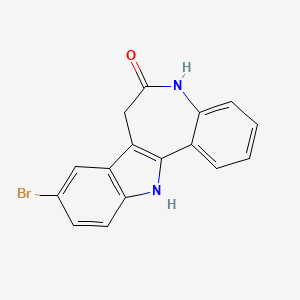
肯保隆
描述
Kenpaullone is an indolobenzazepine that is paullone in which the hydrogen at position 9 is replaced by a bromo substituent . It is an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3beta (GSK3beta) . It has a role as a geroprotector, an EC 2.7.11.26 (tau-protein kinase) inhibitor, a cardioprotective agent, and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor .
Molecular Structure Analysis
Kenpaullone has a molecular formula of C16H11BrN2O . The IUPAC name is 9-bromo-7,12-dihydro-5H-indolo3,2-dbenzazepin-6-one . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Kenpaullone has been found to enhance Kcc2/KCC2 expression and function in cultured rodent and human neurons by inhibiting GSK3ß . It effectively reduced pathologic pain-like behavior in mouse models of nerve injury and bone cancer .Physical And Chemical Properties Analysis
Kenpaullone has a molecular weight of 327.17 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用
胶质母细胞瘤治疗
肯保隆已被确定为一种潜在的胶质母细胞瘤治疗方法,胶质母细胞瘤是一种脑癌 . 它作为替莫唑胺增强剂,有助于克服胶质母细胞瘤细胞中常见的化疗耐药性 . 肯保隆有效地抑制了糖原合成酶激酶 (GSK) 3β 的活性,这是一种参与细胞分裂和生长的蛋白质 . 这种抑制导致胶质瘤干细胞 (GSCs) 的活力降低,而胶质瘤干细胞与胶质母细胞瘤的快速复发和化疗耐药性有关 .
GSK3β抑制
肯保隆是一种已知的 GSK3β 抑制剂 . GSK3β 在各种细胞过程中发挥着至关重要的作用,包括细胞分裂、生长和凋亡。 通过抑制 GSK3β,肯保隆可以影响这些过程,并有可能用于治疗涉及 GSK3β 的疾病 .
替莫唑胺疗效的增强
替莫唑胺是一种标准的化疗药物,用于治疗胶质母细胞瘤 . 然而,胶质母细胞瘤细胞通常会对这种药物产生耐药性。 已发现肯保隆可以增强替莫唑胺的效果,使其对胶质母细胞瘤细胞更有效 .
胶质瘤干细胞的靶向
胶质瘤干细胞 (GSCs) 与胶质母细胞瘤的化疗耐药性和快速复发有关 . 已发现肯保隆可以靶向 GSCs,抑制它们的活性并降低它们的活力 . 这使得肯保隆成为一种很有前途的胶质母细胞瘤治疗药物 .
细胞周期蛋白依赖性激酶 (CDK) 的抑制
肯保隆已被用作细胞周期蛋白依赖性激酶 (CDK) 抑制剂 . CDK 是调节细胞周期的蛋白质。 通过抑制 CDK,肯保隆可以影响细胞分裂和生长 .
疼痛管理
肯保隆已被确定为一种潜在的病理性疼痛治疗方法 . 它增强了啮齿动物和人类神经元中 Kcc2/KCC2(一种钾氯转运蛋白)的表达和功能 . 这种增强可以有效地减少临床前小鼠模型中的病理性疼痛 .
作用机制
Target of Action
Kenpaullone primarily targets Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinases (CDKs) . GSK3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation . CDKs are a group of protein kinases that regulate the cell cycle .
Mode of Action
Kenpaullone inhibits the activity of GSK3β and CDKs . It enhances the expression and function of KCC2 , a neuroprotective ion transporter that extrudes intracellular neuronal chloride, by inhibiting GSK3β . This inhibition leads to the activation of the KCC2 promoter via the KAISO transcription factor by delta-catenin , a phosphorylation-target of GSK3β in neurons .
Biochemical Pathways
The inhibition of GSK3β by Kenpaullone affects the GABAergic neurotransmission pathway . GABAergic neurotransmission is fundamental for the adult vertebrate central nervous system and requires low chloride concentration in neurons, maintained by KCC2 . By enhancing KCC2 expression, Kenpaullone helps to normalize disrupted inhibitory neurotransmission .
Result of Action
Kenpaullone effectively reduces pathologic pain-like behavior in mouse models of nerve injury and bone cancer . In a nerve-injury pain model, Kenpaullone restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn . It also suppresses the stem cell phenotype and viability of both glioma stem cells and glioma cell lines .
Action Environment
The action, efficacy, and stability of Kenpaullone can be influenced by various environmental factors. It’s important to note that the effectiveness of Kenpaullone has been demonstrated in controlled laboratory conditions, and its effectiveness in different environments may vary .
安全和危害
未来方向
属性
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142273-20-9 | |
| Record name | Kenpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kenpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | kenpaullone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kenpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kenpaullone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B1673309.png)

![10-(3-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673313.png)

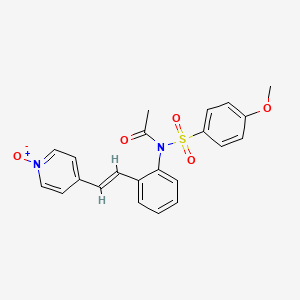
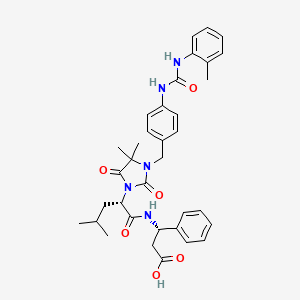
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)


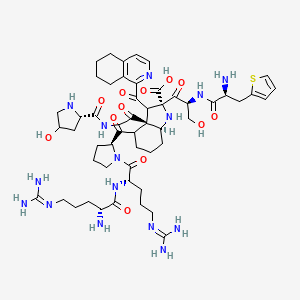
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)

